6-Bromo-4-fluoro-pyrazolo[1,5-A]pyridine-3-carbonitrile
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Overview
Description
6-Bromo-4-fluoro-pyrazolo[1,5-A]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential applications in drug development and organic synthesis. Its unique structure, which includes both bromine and fluorine substituents, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-fluoro-pyrazolo[1,5-A]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile with a fluorinating agent to introduce the fluorine atom . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-4-fluoro-pyrazolo[1,5-A]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
6-Bromo-4-fluoro-pyrazolo[1,5-A]pyridine-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in biological assays to study its effects on various biological pathways and targets.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-4-fluoro-pyrazolo[1,5-A]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .
Comparison with Similar Compounds
- 6-Bromo-4-hydroxy-pyrazolo[1,5-A]pyridine-3-carbonitrile
- 6-Bromo-4-(6-fluoro-3-pyridinyl)-pyrazolo[1,5-A]pyridine-3-carbonitrile
- 6-Bromo-4-methoxypyrazolo[1,5-A]pyridine-3-carbonitrile
Comparison: Compared to its similar compounds, 6-Bromo-4-fluoro-pyrazolo[1,5-A]pyridine-3-carbonitrile is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties and reactivity. This dual substitution enhances its potential as a versatile intermediate in organic synthesis and drug development .
Properties
Molecular Formula |
C8H3BrFN3 |
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Molecular Weight |
240.03 g/mol |
IUPAC Name |
6-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H3BrFN3/c9-6-1-7(10)8-5(2-11)3-12-13(8)4-6/h1,3-4H |
InChI Key |
YWDYDVQBTLMOEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C=NN2C=C1Br)C#N)F |
Origin of Product |
United States |
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